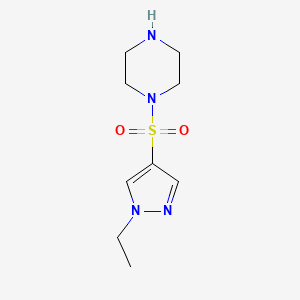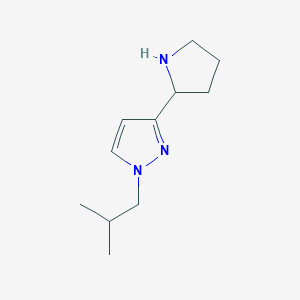
1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazole
Vue d'ensemble
Description
1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazole, also known as IPP or IPPP, is a chemical compound that belongs to the class of pyrazoles. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug discovery.
Mécanisme D'action
The exact mechanism of action of 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP is not yet fully understood. However, studies suggest that it acts as a partial agonist of the CB1 receptor, which results in the modulation of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, and its dysregulation has been associated with several diseases.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP has been shown to have several biochemical and physiological effects. It has been reported to increase the release of dopamine in the brain, which is involved in the regulation of reward and pleasure. 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP has also been shown to decrease the release of glutamate, an excitatory neurotransmitter that is involved in the regulation of learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and schizophrenia. Further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Advances in technology such as structural biology and imaging techniques may provide new insights into the mechanism of action of 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP and its potential applications.
Applications De Recherche Scientifique
1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP has been studied extensively for its potential pharmacological properties. Several studies have reported its ability to bind to the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes such as pain, appetite, and mood. 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP has also been shown to possess anxiolytic and antipsychotic properties, making it a potential candidate for the treatment of anxiety and schizophrenia.
Propriétés
IUPAC Name |
1-(2-methylpropyl)-3-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9(2)8-14-7-5-11(13-14)10-4-3-6-12-10/h5,7,9-10,12H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAYFFFOBOPENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



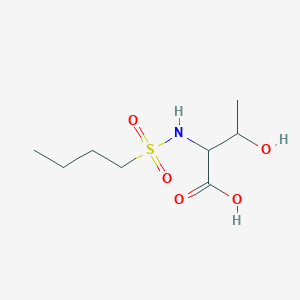

![4-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B3375981.png)
![1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-](/img/structure/B3375994.png)


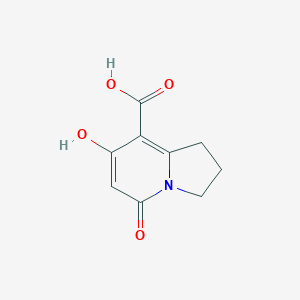

![3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole](/img/structure/B3376019.png)

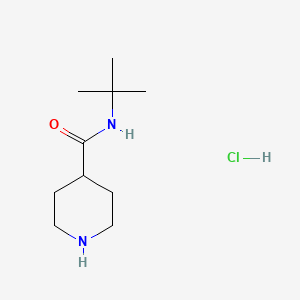
![6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3376035.png)
![[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3376058.png)
